A Definitive Guide to the Structural Elucidation of 3-(5-Piperidin-4-yl-oxadiazol-2-yl)pyridine: A Multi-technique Spectroscopic and Crystallographic Approach
A Definitive Guide to the Structural Elucidation of 3-(5-Piperidin-4-yl-oxadiazol-2-yl)pyridine: A Multi-technique Spectroscopic and Crystallographic Approach
A Definitive Guide to the Structural Elucidation of 3-(5-Piperidin-4-yl-[1][2][3]oxadiazol-2-yl)pyridine: A Multi-technique Spectroscopic and Crystallographic Approach
This technical guide provides a comprehensive, in-depth methodology for the complete structural characterization of the novel heterocyclic compound, 3-(5-Piperidin-4-yl-[1][2]oxadiazol-2-yl)pyridine. This molecule represents a confluence of three key pharmacophoric units: a pyridine ring, a 1,3,4-oxadiazole core, and a piperidine moiety, making it a compound of significant interest in medicinal chemistry and drug development. The strategic combination of these scaffolds suggests potential biological activities, demanding an unambiguous and robust elucidation of its three-dimensional structure.
This document is designed for researchers, scientists, and professionals in drug development, offering not just a series of protocols, but a logical and validated workflow. The causality behind each experimental choice is explained, ensuring that the described process is a self-validating system for achieving unequivocal structural assignment.
The Strategic Importance of Integrated Characterization
The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. It is the bedrock upon which all subsequent biological and pharmacological investigations are built. An erroneous structural assignment can lead to the misinterpretation of biological data and wasted resources. Therefore, a multi-pronged analytical approach is not just recommended; it is imperative.
This guide will detail a systematic workflow, commencing with the synthesis of the target compound, followed by a suite of spectroscopic and analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined application provides the necessary cross-validation for a confident and complete structural assignment.
Synthesis of 3-(5-Piperidin-4-yl-[1][2][3]oxadiazol-2-yl)pyridine
A plausible and efficient synthetic route to the title compound involves the cyclization of a suitable precursor, typically an acylhydrazide, which can be derived from isonicotinic acid and a piperidine-4-carbohydrazide derivative. The following protocol is a generalized yet robust method for obtaining the target compound.[3][4][5][6][7]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Isonicotinohydrazide:
-
To a solution of methyl isonicotinate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield isonicotinohydrazide.
-
-
Step 2: Synthesis of N'- (Piperidine-4-carbonyl)isonicotinohydrazide:
-
Dissolve piperidine-4-carboxylic acid and a coupling agent (e.g., EDC/HOBt) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add the synthesized isonicotinohydrazide to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 3: Oxidative Cyclization to form 3-(5-Piperidin-4-yl-[8][1][2]oxadiazol-2-yl)pyridine:
-
Dissolve the N'- (Piperidine-4-carbonyl)isonicotinohydrazide in a suitable solvent like phosphorus oxychloride (POCl₃) or use a dehydrating agent such as triphenylphosphine and iodine.[4]
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography to obtain 3-(5-Piperidin-4-yl-[8][1][2]oxadiazol-2-yl)pyridine.
-
A Multi-Technique Approach to Structure Elucidation
The following sections detail the application of a suite of analytical techniques to confirm the structure of the synthesized compound. The workflow is designed to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.
Figure 1: A comprehensive workflow for the structural elucidation of 3-(5-Piperidin-4-yl-[8][1][2]oxadiazol-2-yl)pyridine.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the molecular formula C₁₂H₁₄N₄O.
Expected Results and Interpretation
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₄N₄O |
| Calculated Monoisotopic Mass | 230.1168 g/mol |
| Observed [M+H]⁺ | ~231.1246 m/z |
The observation of the [M+H]⁺ ion with high mass accuracy (typically < 5 ppm error) provides strong evidence for the elemental composition of the molecule.
Further fragmentation analysis (MS/MS) can reveal characteristic losses of fragments corresponding to the pyridine, piperidine, and oxadiazole rings, providing additional structural confirmation.[9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the purified solid compound directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| C=N (Oxadiazole & Pyridine) | 1650 - 1580 | Stretching vibrations confirming the heterocyclic rings.[3][12] |
| C-O-C (Oxadiazole) | 1100 - 1020 | Asymmetric stretching of the ether linkage within the oxadiazole ring.[13][14] |
| Aromatic C-H (Pyridine) | 3100 - 3000 | Stretching vibrations of the sp² C-H bonds. |
| Aliphatic C-H (Piperidine) | 2950 - 2850 | Stretching vibrations of the sp³ C-H bonds. |
| N-H (Piperidine) | 3400 - 3200 (broad) | Stretching vibration of the secondary amine. |
The presence of these characteristic peaks provides evidence for the key structural motifs of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[15][16]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
Record a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.
-
Record a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify direct one-bond proton-carbon correlations.
-
Record a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) proton-carbon correlations.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
The following tables summarize the predicted chemical shifts for the target molecule. These predictions are based on the known chemical shift ranges for similar pyridine, piperidine, and 1,3,4-oxadiazole-containing compounds.[1][17][18]
Table: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| Pyridine-H2 | 8.90 | d | 1H |
| Pyridine-H6 | 8.70 | d | 1H |
| Pyridine-H4 | 8.20 | t | 1H |
| Pyridine-H5 | 7.60 | dd | 1H |
| Piperidine-H4 | 3.50 | m | 1H |
| Piperidine-H2,6 (ax) | 3.20 | m | 2H |
| Piperidine-H2,6 (eq) | 2.80 | m | 2H |
| Piperidine-H3,5 (ax) | 2.10 | m | 2H |
| Piperidine-H3,5 (eq) | 1.90 | m | 2H |
| Piperidine-NH | 1.70 | br s | 1H |
Table: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) |
| Oxadiazole-C2 | 164.5 |
| Oxadiazole-C5 | 162.0 |
| Pyridine-C2 | 152.0 |
| Pyridine-C6 | 149.0 |
| Pyridine-C4 | 137.0 |
| Pyridine-C3 | 124.0 |
| Pyridine-C5 | 121.0 |
| Piperidine-C2,6 | 45.0 |
| Piperidine-C4 | 35.0 |
| Piperidine-C3,5 | 30.0 |
2D NMR Correlation Analysis
Figure 2: Key HMBC correlations for confirming the connectivity of the pyridine, oxadiazole, and piperidine rings.
-
COSY: Will confirm the coupling networks within the pyridine and piperidine rings.
-
HSQC: Will unambiguously assign the protons to their directly attached carbons.
-
HMBC: Is crucial for establishing the connectivity between the different ring systems. Key correlations are expected between the pyridine protons (H2 and H4) and the oxadiazole carbon (C2), and between the piperidine protons (H4, H3, and H5) and the other oxadiazole carbon (C5).
Single Crystal X-ray Diffraction
For an unequivocal determination of the three-dimensional structure, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the gold standard.[2][19]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Expected Outcome
A successful X-ray crystallographic analysis will provide a detailed 3D model of the molecule, confirming the connectivity, bond lengths, bond angles, and torsion angles. This provides the ultimate and unambiguous proof of the structure.
Conclusion
The structural elucidation of a novel compound such as 3-(5-Piperidin-4-yl-[8][1][2]oxadiazol-2-yl)pyridine requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, FTIR, and a comprehensive suite of 1D and 2D NMR experiments, a high degree of confidence in the proposed structure can be achieved. For ultimate confirmation, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure. This guide provides the necessary framework and detailed protocols for researchers to confidently and accurately characterize this and other related heterocyclic compounds, thereby enabling and accelerating their further development as potential therapeutic agents.
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